2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
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Overview
Description
2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a versatile chemical compound used extensively in scientific research. With its unique structure and diverse properties, it finds applications in drug synthesis, materials science, and medicinal chemistry, contributing to groundbreaking discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves the protection of amines using the tert-butyloxycarbonyl (BOC) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the protection of amines.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: For the development of pharmaceuticals and drug delivery systems.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid exerts its effects involves the interaction with specific molecular targets and pathways. The BOC group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The allyl group can participate in various chemical reactions, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxamide
- 2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylate
Uniqueness
2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is unique due to its combination of the BOC protecting group and the allyl group, which provides versatility in chemical synthesis and a wide range of applications in research and industry.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-6-13(10(15)16)9-14(7-8-18-13)11(17)19-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXFFNGMANLBKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)(CC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823994-60-0 |
Source
|
Record name | 4-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)morpholine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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